Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
CAS No.: 1000931-04-3
Cat. No.: VC21204460
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000931-04-3 |
---|---|
Molecular Formula | C16H23NO3 |
Molecular Weight | 277.36 g/mol |
IUPAC Name | tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |
Standard InChI Key | HWNKSGVMOCONJS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Properties
Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is identified by the CAS number 1000931-04-3 and is registered in the PubChem database with CID 20664715. The compound possesses a molecular formula of C16H23NO3 with a molecular weight of 277.36 g/mol . The compound's structure integrates several functional groups within a well-defined three-dimensional arrangement, contributing to its chemical behavior and potential applications.
Table 1: Key Identifiers and Physical Properties
Property | Value |
---|---|
CAS Number | 1000931-04-3 |
PubChem CID | 20664715 |
Molecular Formula | C16H23NO3 |
Molecular Weight | 277.36 g/mol |
Appearance | Not specified in literature |
Commercial Purity | ≥95% |
Structural Features and Chemical Identifiers
The compound's structure consists of a piperidine ring with strategically positioned functional groups. The phenyl group at the 4-position and the hydroxyl group at the 3-position create a specific stereochemical arrangement that influences the molecule's reactivity and potential applications. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common feature in synthetic intermediates, providing temporary protection during multi-step syntheses.
For database searching and chemical informatics purposes, the compound is associated with several standardized chemical identifiers:
Table 2: Chemical Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |
InChIKey | HWNKSGVMOCONJS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |
Synonyms and Alternative Nomenclature
The compound is recognized by several alternative names and identifiers in chemical databases and literature:
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1-Boc-3-Hydroxy-4-phenylpiperidine
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1-Piperidinecarboxylic acid, 3-hydroxy-4-phenyl-, 1,1-dimethylethyl ester
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MFCD08461249
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tert-butyl (3RS,4RS)-3-hydroxy-4-phenyl-piperidine-1-carboxylate
These alternative names reflect different nomenclature systems and database identifiers that all refer to the same chemical entity.
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate can be achieved through several synthetic approaches, though detailed literature on specific procedures is somewhat limited in the search results. One documented synthetic route involves the reaction of a suitable precursor with phenylmagnesium chloride, a Grignard reagent, which has been reported to achieve high yields (94%) for similar transformations.
A general synthetic approach might involve:
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Starting with a piperidine derivative with nitrogen protected by a Boc group
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Introduction of the phenyl group at the 4-position using organometallic reagents
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Hydroxylation at the 3-position through stereoselective reactions
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Purification to isolate the target compound
The specific sequence may vary depending on the starting materials and desired stereochemical outcome.
Parameter | Typical Conditions |
---|---|
Solvent | Anhydrous THF or diethyl ether |
Temperature | -78°C to room temperature (for Grignard reactions) |
Atmosphere | Inert (nitrogen or argon) |
Reagents | Phenylmagnesium chloride or similar organometallic reagents |
Reaction Time | Variable, typically several hours |
Workup | Aqueous extraction, column chromatography purification |
Applications and Research Significance
Role in Organic Synthesis
Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its multiple functional groups that allow for selective transformations. The compound's utility in synthesis includes:
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Precursor for more complex piperidine derivatives with potential biological activity
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Scaffold for structure-activity relationship studies in medicinal chemistry
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Starting material for the preparation of chiral ligands in asymmetric catalysis
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Template for diversity-oriented synthesis approaches
The hydroxyl group provides a reactive site for further functionalization, while the Boc-protected nitrogen can be selectively deprotected to enable additional transformations at that position.
Research Applications
The primary application of this compound is in research settings, particularly for chemical and pharmaceutical investigation. The search results specifically indicate that it is designated "For research use only" , highlighting its significance in laboratory studies rather than direct commercial or consumer applications.
Reactivity and Chemical Transformations
Reactive Centers
The reactivity of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is governed by its functional groups, each offering distinct opportunities for chemical transformations:
Table 4: Reactive Centers and Potential Transformations
Functional Group | Position | Potential Reactions |
---|---|---|
Hydroxyl (-OH) | 3-position | Esterification, etherification, oxidation, elimination |
Boc group | N-1 position | Acid-catalyzed deprotection, carbamate modifications |
Phenyl ring | 4-position | Electrophilic aromatic substitution, hydrogenation, coupling reactions |
Piperidine ring | Core structure | Conformational changes, ring-opening under certain conditions |
Common Transformations
Based on the compound's structure and the general reactivity of similar molecules, several transformations can be anticipated:
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Removal of the Boc protecting group using trifluoroacetic acid (TFA) or HCl to expose the secondary amine
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Oxidation of the hydroxyl group to a ketone using oxidizing agents like Dess-Martin periodinane or TEMPO
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Esterification of the hydroxyl group with various acid chlorides or anhydrides
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Formation of ethers through Williamson ether synthesis or related methods
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Elimination reactions to form unsaturated derivatives
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Functionalization of the phenyl ring through various substitution reactions
These transformations expand the utility of the compound in developing diverse chemical libraries and accessing novel molecular architectures.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and identity of the compound:
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High-Performance Liquid Chromatography (HPLC)
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Reversed-phase HPLC with UV detection
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Typical mobile phases would include acetonitrile/water or methanol/water gradients
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Thin-Layer Chromatography (TLC)
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Common solvent systems might include ethyl acetate/hexanes mixtures
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Visualization with UV light and chemical developers such as ninhydrin or potassium permanganate
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